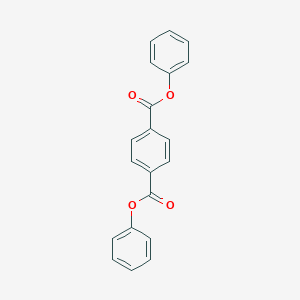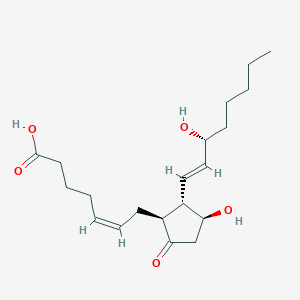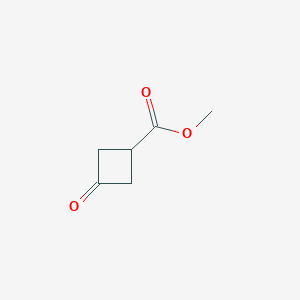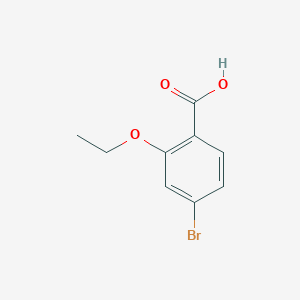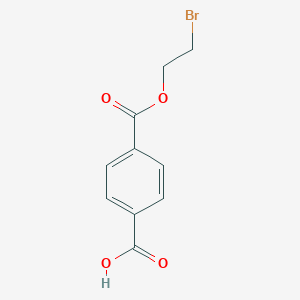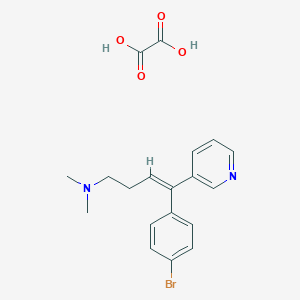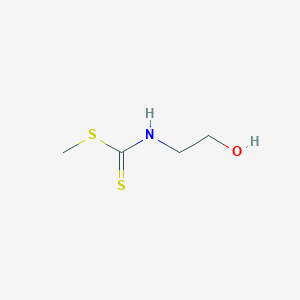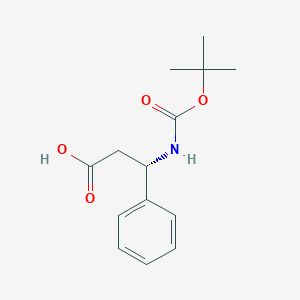
(S)-N-Boc-3-Amino-3-phenylpropanoic acid
Descripción general
Descripción
Amino acids are fundamental units of proteins and play critical roles in various biological processes. They contain both amino and carboxylic acid functional groups. In “(S)-N-Boc-3-Amino-3-phenylpropanoic acid”, the “Boc” refers to a protective group used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like esterification, where an acid reacts with an alcohol in the presence of a catalyst . The exact synthesis process for “(S)-N-Boc-3-Amino-3-phenylpropanoic acid” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Acid-base reactions are common for compounds containing amino and carboxylic acid groups . The exact reactions that “(S)-N-Boc-3-Amino-3-phenylpropanoic acid” undergoes would depend on the reaction conditions and other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques and computational tools .Aplicaciones Científicas De Investigación
Application: Synthesis of Triplex-Forming Peptide Nucleic Acids (PNAs)
(S)-N-Boc-3-Amino-3-phenylpropanoic acid
serves as a crucial building block for the synthesis of triplex-forming peptide nucleic acids (PNAs). These PNAs are synthetic molecules that can specifically bind to double-stranded DNA through Hoogsteen base pairing. Triplex-forming PNA may prevent duplex DNA unwinding or inhibit the binding of transcription factors to the promoter region of specifically targeted genes, affecting transcription .
Experimental Procedure:
Application: Antioxidant and Lipolytic Activity
(S)-N-Boc-3-Amino-3-phenylpropanoic acid
derivatives have been investigated for their antioxidant and lipolytic properties. These compounds exhibit potential in combating oxidative stress and regulating lipid metabolism .
Experimental Procedure:
Application: Biologically Produced Succinic Acid
(S)-N-Boc-3-Amino-3-phenylpropanoic acid
contributes to the microbial production of succinic acid (SA), a valuable organic acid with commercial applications in food, cosmetics, and chemistry. SA can be produced via bacterial fermentation using agro-industrial waste .
Experimental Procedure:
Application: Nucleic Acid-Based Nanomaterials
(S)-N-Boc-3-Amino-3-phenylpropanoic acid
derivatives can be incorporated into nucleic acid-based nanomaterials. These materials have potential applications in diagnostics, gene regulation, and medicine .
Experimental Procedure:
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQFJPZRTURSI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370332 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-3-Amino-3-phenylpropanoic acid | |
CAS RN |
103365-47-5 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



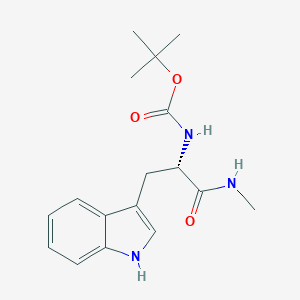
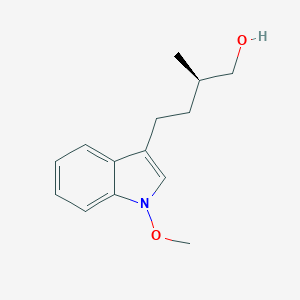
![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
